1,4-Dimethyl-1,4-diazepan-6-amine

Description

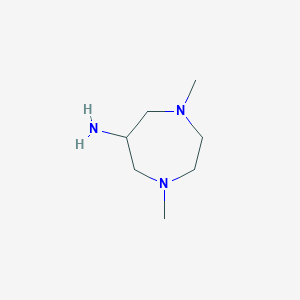

1,4-Dimethyl-1,4-diazepan-6-amine is a seven-membered diazepane ring derivative featuring two methyl groups at positions 1 and 4 and a primary amine at position 6. The parent compound, 1,4-diazepan-6-amine (C₅H₁₃N₃), has a molecular weight of 115.18 g/mol, density of 0.93 g/cm³, and boiling point of 204.4°C . The dimethyl substitution likely increases hydrophobicity and steric bulk, altering coordination chemistry and solubility compared to the unmethylated variant.

Properties

IUPAC Name |

1,4-dimethyl-1,4-diazepan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3/c1-9-3-4-10(2)6-7(8)5-9/h7H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWICYHQFRMCCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC(C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129295-47-2 | |

| Record name | 1,4-dimethyl-1,4-diazepan-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-1,4-diazepan-6-amine can be synthesized through several methods. One common approach involves the reductive amination of 1,4-diazepan-6-one with methylamine under hydrogenation conditions. This reaction typically employs a palladium or platinum catalyst to facilitate the reduction process. Another method involves the cyclization of appropriate precursors, such as 1,4-diaminobutane and formaldehyde, followed by methylation of the resulting diazepane intermediate.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure reactors and efficient catalysts to achieve high yields and purity. The choice of catalyst and reaction conditions is optimized to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1,4-diazepan-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted diazepane derivatives.

Scientific Research Applications

1,4-Dimethyl-1,4-diazepan-6-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1,4-diazepan-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Methyl-1,4-diazepan-6-amine (C₆H₁₅N₃)

- Structure : A single methyl group at position 6 instead of 1 and 4.

- Molecular Weight : 129.207 g/mol .

- Coordination studies on 1,4-diazepan-6-amine (daza) show tridentate binding with metals like Ni(II) and Co(II), forming stable bis-complexes . The dimethyl analog may exhibit lower stability due to increased steric bulk but higher than bulkier derivatives (e.g., dibenzyl).

1,4-Dibenzyl-1,4-diazepan-6-amine (C₁₉H₂₅N₃)

[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine Dihydrochloride (C₇H₁₈Cl₂N₂O)

1,4-Benzodioxan-6-amine (C₈H₉NO₂)

- Structure : Benzene-fused dioxane ring with an amine substituent.

- Molecular Weight : 151.16 g/mol .

- Key Differences :

Comparative Analysis Table

*Inferred data based on structural analogs.

Biological Activity

1,4-Dimethyl-1,4-diazepan-6-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

This compound can be synthesized through several methods, including reductive amination of 1,4-diazepan-6-one with methylamine under hydrogenation conditions. Industrial production often utilizes high-pressure reactors and efficient catalysts to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting their growth. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anticancer Activity

The compound has shown promise in anticancer research. Studies suggest that it can induce apoptosis in cancer cells by activating specific signaling pathways. The interaction with cellular receptors may lead to the modulation of gene expression related to cell survival and proliferation.

Neuropharmacological Effects

This compound is also being investigated for its potential effects on neurological disorders. Preliminary studies indicate that it may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : It may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1,4-Diazepane | Lacks methyl groups | Minimal biological activity |

| 1,4-Dimethylpiperazine | Similar ring structure | Moderate antimicrobial properties |

| 1,4-Diazepan-6-one | Contains a carbonyl group | Different reactivity; less potent |

The presence of methyl groups in this compound enhances its lipophilicity and biological activity compared to its analogs.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in the viability of various cancer cell lines (e.g., breast and prostate cancer), suggesting its potential as a chemotherapeutic agent .

- Neuropharmacology Research : Animal models treated with this compound showed decreased anxiety-like behaviors in behavioral tests (e.g., elevated plus maze), indicating its potential as an anxiolytic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.